

Spectroscopic Analysis of 3-Methoxypropionitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxypropionitrile

Cat. No.: B090507

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This technical guide provides an in-depth analysis of the spectroscopic data for **3-Methoxypropionitrile** (CAS No. 110-67-8), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Introduction

3-Methoxypropionitrile is a colorless liquid with the molecular formula C_4H_7NO . Its structure consists of a methoxy group and a nitrile functional group separated by an ethyl bridge. Understanding its spectroscopic properties is crucial for quality control, reaction monitoring, and structural confirmation in synthetic processes. This document outlines the characteristic NMR and IR data and provides the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the quantitative 1H NMR, ^{13}C NMR, and IR data for **3-methoxypropionitrile**. The data has been compiled from various spectroscopic analyses to provide a comprehensive reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR spectra of **3-methoxypropionitrile** were recorded in deuterated chloroform (CDCl_3).

The ^1H NMR spectrum was acquired at 90 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.604	Triplet	2H	-OCH ₂ -
3.407	Singlet	3H	-OCH ₃
2.605	Triplet	2H	-CH ₂ CN

Note: The assignments are based on the chemical structure of **3-methoxypropionitrile**.

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
117.9	-C \equiv N
68.2	-OCH ₂ -
58.8	-OCH ₃
18.5	-CH ₂ CN

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **3-methoxypropionitrile** was obtained as a liquid film.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2938	Strong	C-H stretch (alkane)
2886	Medium	C-H stretch (alkane)
2253	Strong	C≡N stretch (nitrile)
1458	Medium	C-H bend (alkane)
1194	Strong	C-O stretch (ether)
1119	Strong	C-O stretch (ether)

Experimental Protocols

The following protocols describe the methodologies used to acquire the spectroscopic data presented in this guide.

NMR Spectroscopy Sample Preparation

- **Sample Preparation:** A small quantity (approximately 10-20 mg) of **3-methoxypropionitrile** was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry NMR tube.
- **Referencing:** Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts (0.00 ppm).
- **Acquisition:** The ¹H and ¹³C NMR spectra were recorded on a 90 MHz NMR spectrometer. Standard pulse sequences were utilized for data acquisition.

IR Spectroscopy Sample Preparation (Liquid Film)

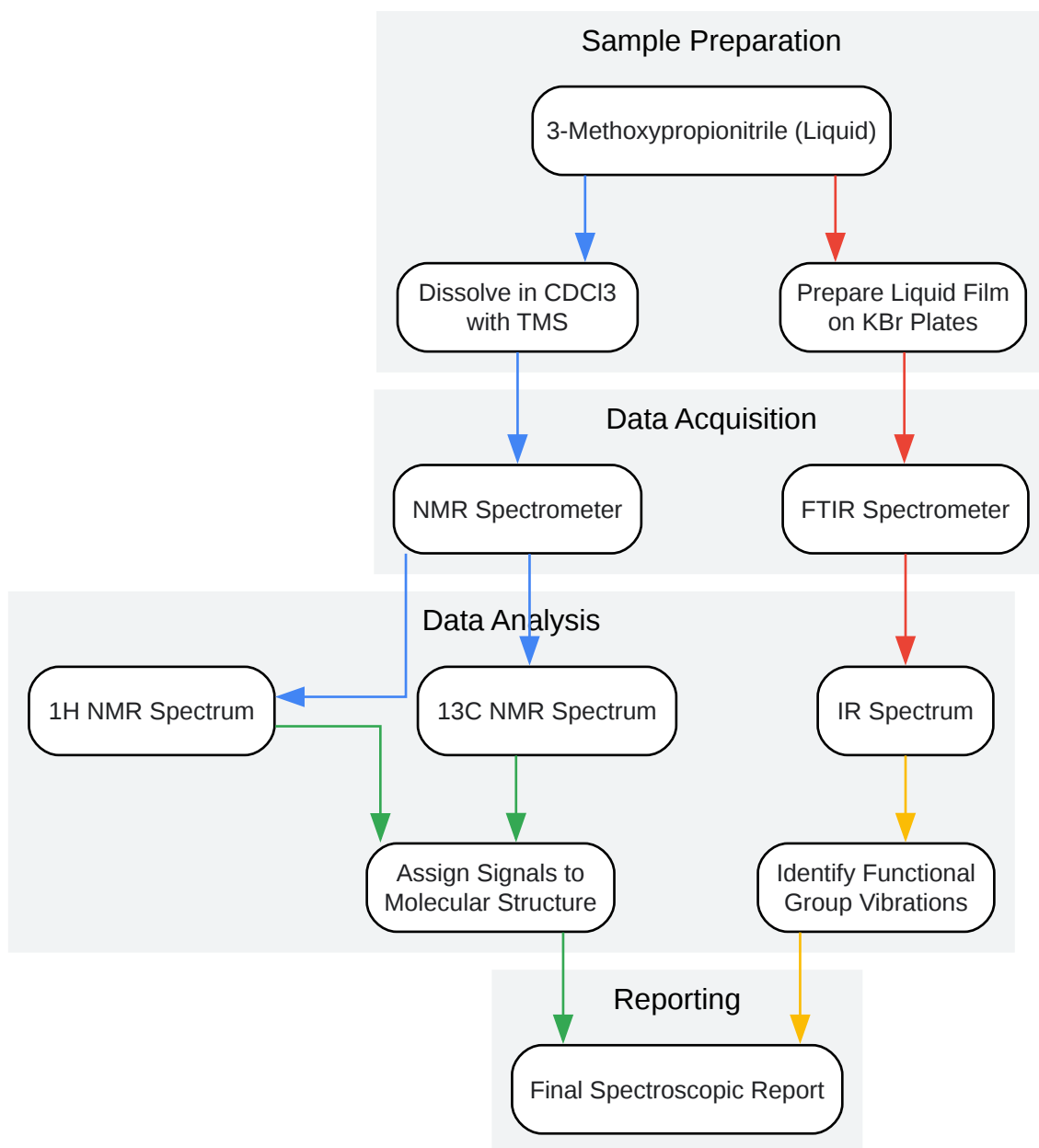
- **Sample Application:** A single drop of neat **3-methoxypropionitrile** was placed between two polished potassium bromide (KBr) salt plates.
- **Film Formation:** The plates were gently pressed together to form a thin, uniform liquid film.
- **Data Acquisition:** The KBr plates were mounted in a sample holder and the IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of

the clean KBr plates was acquired prior to the sample measurement and subtracted from the sample spectrum.

Visualizations

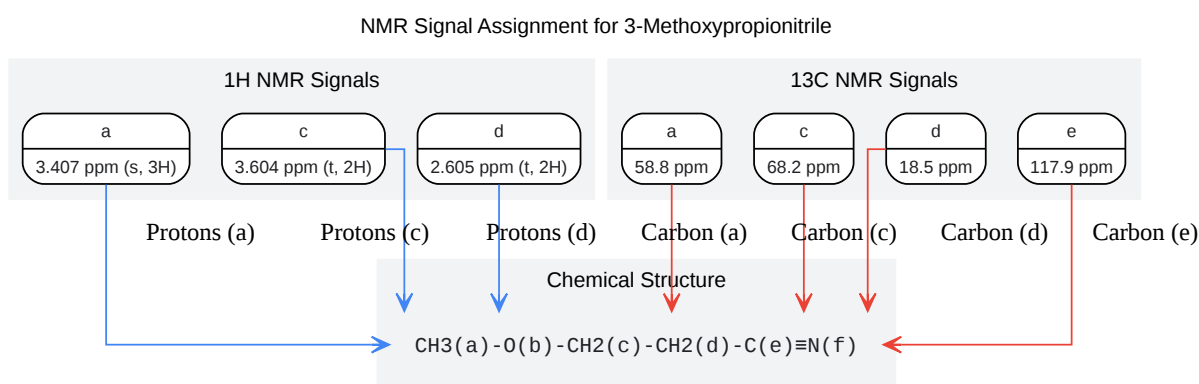
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **3-methoxypropionitrile** and the assignment of its NMR signals.

Spectroscopic Analysis Workflow for 3-Methoxypropionitrile



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Caption: Workflow for Spectroscopic Analysis of **3-Methoxypropionitrile**.



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Caption: Assignment of ¹H and ¹³C NMR signals for **3-Methoxypropionitrile**.

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